ethyl {3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate
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Overview
Description
Ethyl {3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate is a complex organic compound with a molecular weight of 372.42 g/mol It is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylpiperazine with a suitable pyridazinone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final step involves esterification with ethyl acetate to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl {3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyridazinone moiety can be reduced to a hydroxyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in a hydroxylated pyridazinone .
Scientific Research Applications
Ethyl {3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl {3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The pyridazinone moiety may inhibit certain enzymes, leading to altered biochemical pathways. These interactions can result in various pharmacological effects, such as neuroprotection or anti-inflammatory activity .
Comparison with Similar Compounds
Ethyl {3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate can be compared with other similar compounds, such as:
4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate: Similar in structure but with different substituents, leading to distinct biological activities.
N-substituted-(p-methoxyphenyl)pyridazin-3(2H)-one derivatives: These compounds share the pyridazinone core but differ in their substituents, affecting their pharmacological profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-3-27-19(25)14-23-18(24)9-8-17(20-23)22-12-10-21(11-13-22)15-4-6-16(26-2)7-5-15/h4-9H,3,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSGLIPLMBFHAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C=CC(=N1)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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